N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE
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Overview
Description
N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrimidoindole core, which is known for its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3,4-dichloroaniline and various indole derivatives. The reaction conditions may involve:
Heating: Elevated temperatures to facilitate the reaction.
Catalysts: Use of catalysts such as acids or bases to speed up the reaction.
Solvents: Organic solvents like dichloromethane or ethanol to dissolve the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
Chemistry: As a building block for synthesizing other complex molecules.
Biology: Studying its effects on biological systems.
Medicine: Investigating its potential as a therapeutic agent.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by:
Binding: To active sites on enzymes or receptors.
Inhibiting: Specific biochemical pathways.
Modulating: Cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dichlorophenyl)-2-(indol-2-ylthio)acetamide
- N-(3,4-Dichlorophenyl)-2-(benzimidazol-2-ylthio)acetamide
Uniqueness
N-(3,4-DICHLOROPHENYL)-2-({4-OXO-3-PHENYL-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL}SULFANYL)ACETAMIDE is unique due to its specific structural features, such as the pyrimidoindole core and the presence of both dichlorophenyl and phenyl groups. These features may confer unique biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2N4O2S/c25-17-11-10-14(12-18(17)26)27-20(31)13-33-24-29-21-16-8-4-5-9-19(16)28-22(21)23(32)30(24)15-6-2-1-3-7-15/h1-12,28H,13H2,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNOVUYCPACICD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC(=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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